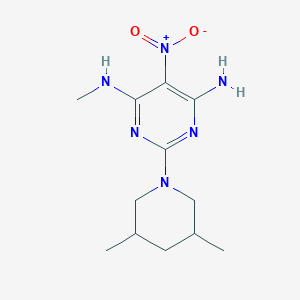
2-(3,5-dimethylpiperidin-1-yl)-N-methyl-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylpiperidin-1-yl)-N4-methyl-5-nitropyrimidine-4,6-diamine is a complex organic compound that features a piperidine ring substituted with methyl groups and a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-N4-methyl-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dimethylpiperidine.
Nitration of Pyrimidine: The pyrimidine core is nitrated using a nitrating agent like nitric acid under controlled conditions to introduce the nitro group at the 5-position.
Coupling Reaction: The piperidine derivative is then coupled with the nitrated pyrimidine using a coupling agent such as palladium-catalyzed Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylpiperidin-1-yl)-N4-methyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dimethylpiperidin-1-yl)-N4-methyl-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It serves as a precursor in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-N4-methyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound is known to bind to histamine H3 and sigma-1 receptors, exhibiting antagonistic properties . This interaction modulates the activity of these receptors, leading to potential therapeutic effects in pain management and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 3,5-dimethylpiperidine share structural similarities with the piperidine ring.
Nitropyrimidine Derivatives: Compounds such as 5-nitropyrimidine derivatives have similar core structures.
Uniqueness
2-(3,5-Dimethylpiperidin-1-yl)-N4-methyl-5-nitropyrimidine-4,6-diamine is unique due to its dual functional groups (piperidine and nitropyrimidine) which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic chemistry and pharmacological research.
Properties
Molecular Formula |
C12H20N6O2 |
|---|---|
Molecular Weight |
280.33 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-4-N-methyl-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C12H20N6O2/c1-7-4-8(2)6-17(5-7)12-15-10(13)9(18(19)20)11(14-3)16-12/h7-8H,4-6H2,1-3H3,(H3,13,14,15,16) |
InChI Key |
LFGFGDKYCZDYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=C(C(=N2)NC)[N+](=O)[O-])N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11259660.png)
![N-cyclohexyl-N-ethyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11259666.png)
![5-((4-bromobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11259673.png)
![3-cyclohexyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11259674.png)
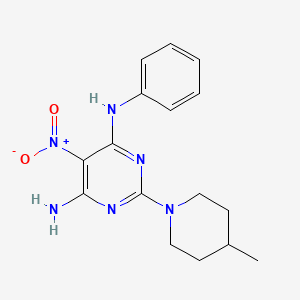
![9-ethyl-8-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-1,9-dihydro-6H-purin-6-one](/img/structure/B11259678.png)
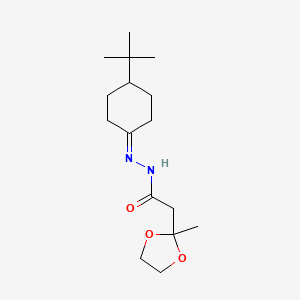
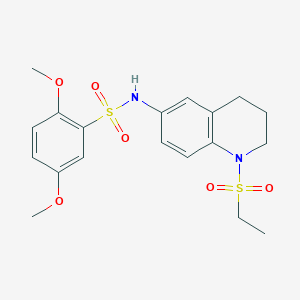
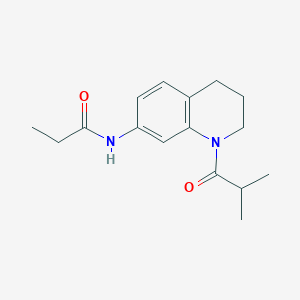
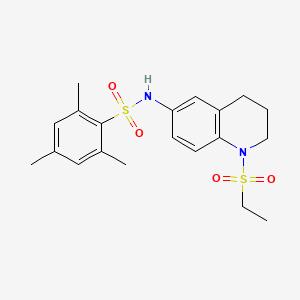
![N-(2-ethoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259719.png)
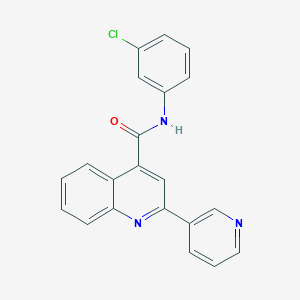

![3-cyclohexyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11259737.png)
